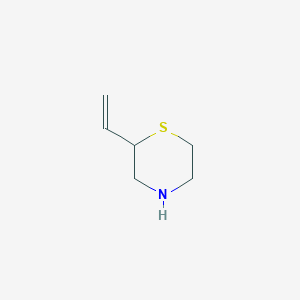

2-Ethenylthiomorpholine

Description

Properties

CAS No. |

61316-72-1 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-ethenylthiomorpholine |

InChI |

InChI=1S/C6H11NS/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 |

InChI Key |

KTTLSQPQPBWUAN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CNCCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylthiomorpholine can be synthesized through the reaction of thiomorpholine with vinyl chloride. The reaction typically involves heating thiomorpholine with vinyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethenyl group on the nitrogen atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethenyl group and sulfur atom in 2-ethenylthiomorpholine facilitate nucleophilic substitutions, particularly at the sulfur center.

Key Reaction : Reaction with alkyl halides or acyl chlorides yields sulfonium salts or thioether derivatives.

Example :

Conditions :

-

Solvent: Dichloromethane or methanol

-

Temperature: 0–25°C

-

Reaction time: 2–6 hours

| Substrate (R-X) | Product Yield (%) | Reference |

|---|---|---|

| Methyl iodide | 78 | |

| Benzyl chloride | 65 |

Thiol-Ene Addition Reactions

The ethenyl group participates in photochemical thiol-ene click reactions, forming thioether linkages. This is critical for polymer synthesis and bioconjugation .

Mechanism :

Optimized Conditions :

-

Catalyst: 0.1–0.5 mol% 9-fluorenone

-

Solvent: Methanol (4 M concentration)

-

Residence time: 10–40 minutes

Applications :

Cyclization and Polymerization

The ethenyl group enables cyclization or polymerization under controlled conditions.

Cyclization to Thiomorpholine Derivatives

Reaction : Base-mediated cyclization forms fused bicyclic structures.

Conditions :

Radical Polymerization

Example : Methacrylate-functionalized this compound forms stimuli-responsive polymers.

Conditions :

| Polymer Property | Value |

|---|---|

| Cloud point in water ( | |

| ) | 32–45°C |

| Hydrodynamic diameter | 120–250 nm |

Oxidation Reactions

The sulfur atom oxidizes to sulfoxide or sulfone derivatives, altering solubility and hydrogen-bonding capacity .

Reaction Pathways :

Conditions :

Impact on Properties :

Condensation Reactions

The nitrogen center reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines or aminals.

Example :

Conditions :

-

Solvent: Toluene

-

Catalyst: p-TsOH

-

Yield: 60–75%

Scientific Research Applications

2-Ethenylthiomorpholine is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring both sulfur and nitrogen atoms in a ring, along with a reactive ethenyl group, allows it to engage in a variety of chemical reactions and interact with biological targets.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

Biology The compound is under investigation for its potential antimicrobial and antifungal properties. Certain compounds, such as flavonoids and polyphenols, have demonstrated therapeutic applications, including antidiabetic, antiviral, and cardioprotective effects .

Medicine Researchers are exploring the potential of this compound as a pharmaceutical intermediate in drug synthesis. Natural products, in general, play a crucial role in scientific research and technological innovation . For example, cocoa polyphenols have shown promise in modifying risk factors associated with chronic conditions and have positive effects on cardiovascular, immunological, and digestive health . Thymol, found in thyme essential oil, has demonstrated various biological and therapeutic activities, including antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties .

Industry this compound is used in polymer production and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethenylthiomorpholine involves its interaction with various molecular targets. The ethenyl group allows the compound to participate in electrophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Ethenylthiomorpholine with other thiomorpholine derivatives and related heterocycles:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethenylthiomorpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized using nucleophilic substitution or cyclization reactions. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., palladium complexes for cross-coupling). Monitor purity via GC-MS or HPLC, and characterize intermediates using H/C NMR for structural confirmation. Track yield variations using factorial design experiments to isolate critical variables .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- NMR : H NMR peaks at δ 5.6–6.2 ppm (vinyl protons) and δ 3.4–3.8 ppm (thiomorpholine ring protons) confirm structure.

- IR : Stretching vibrations at 1640–1680 cm (C=C) and 650–750 cm (C-S).

- Mass Spectrometry : Molecular ion [M+H] at m/z 129.1 (base peak) and fragmentation patterns distinguish substituents. Validate assignments using deuterated analogs or computational simulations (e.g., DFT) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C/37°C, sampling at intervals (0, 24, 48 hrs). Quantify degradation via UV-Vis or LC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Correlate with Arrhenius kinetics to predict shelf life. Report deviations using error bars and ANOVA for reproducibility .

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Calibrate using spiked standards for limits of detection (LOD < 0.1 ppm). Validate precision via inter-day replicates and standard addition recovery tests (85–115% acceptable range) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare nucleophilic attack sites (e.g., vinyl vs. sulfur centers) with experimental kinetic data. Validate using molecular dynamics simulations (NAMD/GROMACS) to model solvent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform systematic reviews (PRISMA guidelines) to aggregate data. Assess heterogeneity via I statistics and subgroup analysis (e.g., cell line variability, assay protocols). Replicate conflicting studies under standardized conditions (e.g., fixed IC measurement protocols). Use meta-regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkyl groups at the ethenyl position). Test in vitro/in vivo bioactivity (e.g., enzyme inhibition, cytotoxicity). Apply QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, polar surface area, and steric bulk. Validate predictions with leave-one-out cross-validation (R > 0.7) .

Q. What mechanistic pathways explain the catalytic role of this compound in asymmetric synthesis?

- Methodological Answer : Use stopped-flow kinetics to identify intermediates. Characterize transition states via X-ray crystallography or cryo-EM. Compare enantioselectivity (ee%) under chiral catalysts (e.g., BINAP-metal complexes). Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., C-S bond cleavage vs. ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.